1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea is a complex organic compound that features a benzo[b]thiophene moiety, a dimethylamino group, and a dimethoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzo[b]thiophene Moiety: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions where a dimethylamine is introduced.
Coupling with Dimethoxyphenyl Urea: The final step involves coupling the intermediate with a dimethoxyphenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could yield amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Benzo[b]thiophen-3-yl)-2-(methylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea: Similar structure but with a methylamino group instead of a dimethylamino group.
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,4-dimethoxyphenyl)urea: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2,3-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-24(2)17(15-13-28-19-11-6-5-8-14(15)19)12-22-21(25)23-16-9-7-10-18(26-3)20(16)27-4/h5-11,13,17H,12H2,1-4H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRNNRBIWKPULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=C(C(=CC=C1)OC)OC)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.